molecular formula C18H15N3O3S B6557676 N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040676-75-2

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Katalognummer B6557676
CAS-Nummer: 1040676-75-2
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: ZGVINEWMAQAOGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, also known as BPT, is a synthetic compound with potential applications in scientific research and drug development. BPT is a small molecule that is structurally related to the benzodiazepine class of drugs, but has a different pharmacological profile. BPT has been studied for its ability to modulate the activity of several neurotransmitter systems, including the GABAergic, dopaminergic, and serotonergic systems. BPT has been shown to have anxiolytic, anticonvulsant, and antidepressant-like effects in animal models and has been proposed as a potential treatment for anxiety, epilepsy, and depression.

Wissenschaftliche Forschungsanwendungen

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has a wide range of potential applications in scientific research and drug development. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has been studied for its ability to modulate the activity of several neurotransmitter systems, including the GABAergic, dopaminergic, and serotonergic systems. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has been shown to have anxiolytic, anticonvulsant, and antidepressant-like effects in animal models and has been proposed as a potential treatment for anxiety, epilepsy, and depression. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has also been studied for its potential to act as a neuroprotective agent, as well as its potential to modulate the activity of the immune system.

Wirkmechanismus

The exact mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is still under investigation, but it is thought to involve the modulation of several neurotransmitter systems. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is believed to act as a positive allosteric modulator of the GABAergic system, resulting in an increase in GABAergic inhibitory neurotransmission. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is also believed to act as an agonist at the 5-HT1A receptor, resulting in an increase in serotoninergic neurotransmission. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is also thought to modulate the activity of the dopaminergic system, resulting in an increase in dopaminergic neurotransmission.
Biochemical and Physiological Effects
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has been shown to have anxiolytic, anticonvulsant, and antidepressant-like effects in animal models. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has also been studied for its potential to act as a neuroprotective agent, as well as its potential to modulate the activity of the immune system. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has been shown to reduce inflammation and improve cognitive function in animal models. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has also been studied for its potential to modulate the activity of the hypothalamic-pituitary-adrenal axis, resulting in an increase in cortisol levels.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide in lab experiments is its ability to modulate the activity of several neurotransmitter systems. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is relatively easy to synthesize and is relatively stable in solution. However, N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has a short half-life in vivo and is rapidly metabolized by the liver and kidneys. Additionally, N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a small molecule and is not well-absorbed in the gastrointestinal tract. Therefore, it is not suitable for oral administration.

Zukünftige Richtungen

There are several potential future directions for the study of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide. These include further investigation into the mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, as well as its potential to act as a neuroprotective agent and modulator of the immune system. Additionally, further research into the potential therapeutic applications of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is warranted, such as its potential use as an anxiolytic, anticonvulsant, and antidepressant. Finally, further research into the pharmacokinetics of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is needed to better understand its pharmacological profile and its potential for clinical use.

Synthesemethoden

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is synthesized via a multi-step process involving the coupling of two amino acids, followed by the addition of a benzodioxole ring and a thiazole ring. The first step involves the coupling of 2-aminobenzoic acid and cysteine to form N-(2H-1,3-benzodioxol-5-yl)-2-[2-(cystein-1-yl)amino]benzoic acid. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2H-1,3-benzodioxol-5-yl)-2-[2-(cystein-1-yl)amino]benzoyl chloride. The final step involves the addition of phenylamine to the benzoyl chloride to form the desired N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide.

Eigenschaften

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17(19-13-6-7-15-16(8-13)24-11-23-15)9-14-10-25-18(21-14)20-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVINEWMAQAOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.